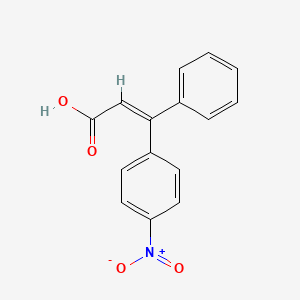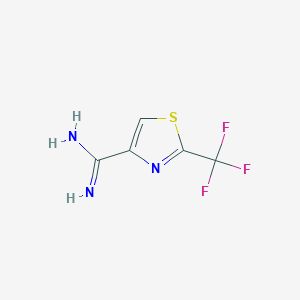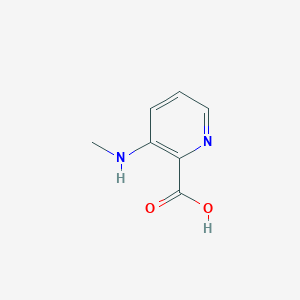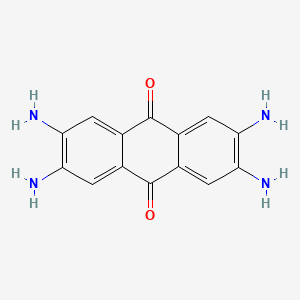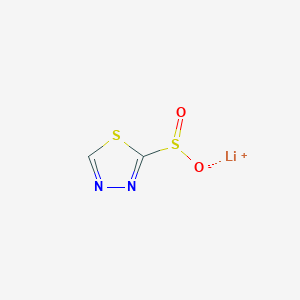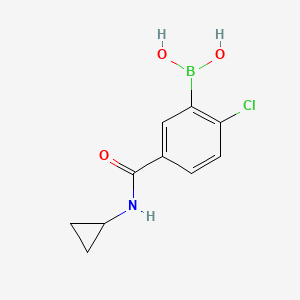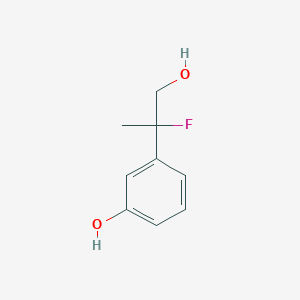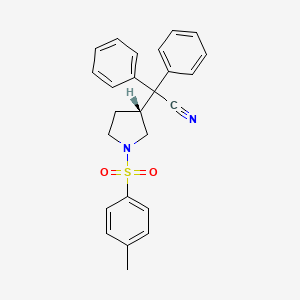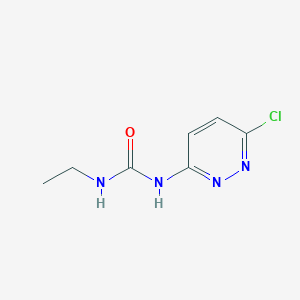
1-(6-Chloropyridazin-3-yl)-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloropyridazin-3-yl)-3-ethylurea is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridazin-3-yl)-3-ethylurea typically involves the reaction of 6-chloropyridazine with ethyl isocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Chloropyridazin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxide.
Reduction: Formation of 1-(6-aminopyridazin-3-yl)-3-ethylurea.
Substitution: Formation of 1-(6-substituted pyridazin-3-yl)-3-ethylurea derivatives.
Applications De Recherche Scientifique
1-(6-Chloropyridazin-3-yl)-3-ethylurea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its cytotoxic effects against cancer cell lines, making it a potential candidate for anticancer drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
- 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-yl](phenyl)methanone
Uniqueness
1-(6-Chloropyridazin-3-yl)-3-ethylurea is unique due to the presence of the ethylurea group, which imparts distinct chemical properties and biological activities. Compared to other similar compounds, it has shown promising results in cytotoxicity studies against cancer cell lines, making it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Numéro CAS |
87976-99-6 |
|---|---|
Formule moléculaire |
C7H9ClN4O |
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
1-(6-chloropyridazin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C7H9ClN4O/c1-2-9-7(13)10-6-4-3-5(8)11-12-6/h3-4H,2H2,1H3,(H2,9,10,12,13) |
Clé InChI |
PGVFKWWYLPSYAK-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=NN=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


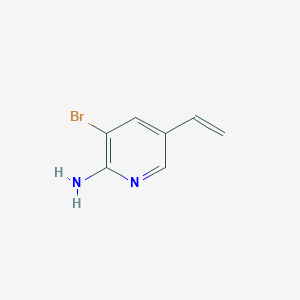
![5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)

